2-(Chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
2-(Chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Brand Name:
Vulcanchem
CAS No.:
89567-03-3
VCID:
VC0187366
InChI:
InChI=1S/C11H11ClN2OS/c12-5-8-13-10(15)9-6-3-1-2-4-7(6)16-11(9)14-8/h1-5H2,(H,13,14,15)
SMILES:
C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)CCl
Molecular Formula:
C11H11ClN2OS
Molecular Weight:
254.74 g/mol
2-(Chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
CAS No.: 89567-03-3
Main Products
VCID: VC0187366
Molecular Formula: C11H11ClN2OS
Molecular Weight: 254.74 g/mol
CAS No. | 89567-03-3 |
---|---|
Product Name | 2-(Chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one |
Molecular Formula | C11H11ClN2OS |
Molecular Weight | 254.74 g/mol |
IUPAC Name | 2-(chloromethyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Standard InChI | InChI=1S/C11H11ClN2OS/c12-5-8-13-10(15)9-6-3-1-2-4-7(6)16-11(9)14-8/h1-5H2,(H,13,14,15) |
Standard InChIKey | GDHMBNWVLWMONW-UHFFFAOYSA-N |
SMILES | C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)CCl |
Canonical SMILES | C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)CCl |
Synonyms | 2-chloromethyl-5,6,7,8-tetrahydrobenzo(b)thieno(2,3-d)pyrimidin-4(3H)-one CTTPO LM-1554 |
PubChem Compound | 146058 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume